6-bromo-N-(3-morpholinopropyl)quinazolin-4-amine
説明
特性
IUPAC Name |
6-bromo-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4O/c16-12-2-3-14-13(10-12)15(19-11-18-14)17-4-1-5-20-6-8-21-9-7-20/h2-3,10-11H,1,4-9H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNDLTDLLOWDQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NC=NC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(3-morpholinopropyl)quinazolin-4-amine typically involves the reaction of 6-bromoquinazoline with 3-morpholinopropylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions for several hours . The product is then purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
化学反応の分析
Types of Reactions
6-bromo-N-(3-morpholinopropyl)quinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted quinazoline derivatives, while oxidation and reduction reactions can produce quinazoline-4-ones or quinazoline-4-ols .
科学的研究の応用
6-bromo-N-(3-morpholinopropyl)quinazolin-4-amine has several scientific research applications:
作用機序
The mechanism of action of 6-bromo-N-(3-morpholinopropyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholinopropyl group enhance its binding affinity and specificity towards these targets . The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
類似化合物との比較
Structural Modifications and Substituent Effects
Position 6 Substitution
- 6-Bromo-N-(3-morpholinopropyl)quinazolin-4-amine: The bromine atom at position 6 enables cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl or heteroaryl groups. This feature is shared with compounds like 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine, where bromine is replaced via palladium-catalyzed coupling .
- 6-Bromo-N-(halogenated phenyl)quinazolin-4-amine derivatives : Compounds such as 6-bromo-N-(4-bromophenyl)-2-(4-chlorophenyl)quinazolin-4-amine (3k) feature halogenated anilines, enhancing cytotoxicity against cancer cell lines (MCF-7, HeLa) due to increased lipophilicity and target binding .
- 6,7-Dimethoxyquinazoline derivatives : For example, N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (5) shows that methoxy groups at positions 6 and 7 improve metabolic stability but reduce reactivity compared to brominated analogs .
Position 4 Substitution
- Morpholinopropyl vs. Thiophen-2-ylmethyl: The morpholinopropyl group in the target compound enhances water solubility, whereas 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine () incorporates a hydrophobic thiophene group, favoring membrane permeability .
- Aryl vs. Alkylamino Groups: Compounds like 2-(4-aminophenyl)-N-(3-morpholinopropyl)quinazolin-4-amine (4b) demonstrate that aromatic amines at position 4 can enhance π-π stacking interactions with kinase active sites, while alkylamino groups (e.g., morpholinopropyl) optimize pharmacokinetics .
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility | LogP (Predicted) |
|---|---|---|---|
| 6-Bromo-N-(3-morpholinopropyl)quinazolin-4-amine | Not reported | Moderate (aqueous) | 2.8 |
| 6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine | Not reported | Low (DMSO) | 3.5 |
| 3k (6-bromo-N-(4-bromophenyl)quinazolin-4-amine) | 261–263 | Low (DMSO) | 4.2 |
| N-(4-Bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (5) | 177–178 | Moderate (DMSO) | 2.5 |
The morpholinopropyl group reduces LogP compared to halogenated phenyl analogs, aligning with improved aqueous solubility .
生物活性
Overview
6-Bromo-N-(3-morpholinopropyl)quinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, supported by data from various studies, including its mechanism of action, structure-activity relationships, and therapeutic applications.
- Chemical Structure : The compound belongs to the quinazoline family, characterized by a fused bicyclic structure containing a benzene ring and a pyrimidine ring.
- Molecular Formula : C13H16BrN3
- Molecular Weight : 296.19 g/mol
The biological activity of 6-bromo-N-(3-morpholinopropyl)quinazolin-4-amine is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and inflammation. It has been shown to inhibit the activity of various kinases, including the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and survival.
Biological Activity
-
Anticancer Activity
- Studies have demonstrated that derivatives of quinazoline compounds exhibit potent antiproliferative effects against various cancer cell lines. For instance, modifications at the 4-position of the quinazoline ring significantly enhance activity against EGFR-positive tumors .
- A comparative analysis revealed that compounds similar to 6-bromo-N-(3-morpholinopropyl)quinazolin-4-amine showed IC50 values ranging from 0.07 nM to 0.91 nM against HepG2 and MCF7 cell lines, indicating strong anticancer potential .
-
Anti-inflammatory Activity
- The compound has been evaluated for its anti-inflammatory properties using animal models. In carrageenan-induced paw edema tests, it demonstrated significant reductions in inflammation comparable to standard anti-inflammatory drugs like ibuprofen .
- The presence of the morpholine group is believed to enhance solubility and bioavailability, contributing to its efficacy in reducing inflammatory responses.
-
Antimicrobial Activity
- Research has also indicated that derivatives of quinazoline possess antimicrobial properties. The compound was tested against various bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans), showing promising results comparable to established antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of 6-bromo-N-(3-morpholinopropyl)quinazolin-4-amine can be influenced by structural modifications:
| Structural Modification | Effect on Activity |
|---|---|
| Presence of bromine at position 6 | Increases kinase inhibition potency |
| Morpholine substitution at N-position | Enhances solubility and bioavailability |
| Variations in alkyl chain length | Affects binding affinity to EGFR |
Studies suggest that increasing the size or hydrophobicity of substituents can lead to improved inhibitory activity against kinases involved in cancer progression .
Case Studies
- In Vitro Studies : A series of experiments conducted on various cancer cell lines demonstrated that compounds with similar structures exhibited enhanced antiproliferative effects when tested against EGFR-positive cells compared to traditional therapies like gefitinib and lapatinib .
- In Vivo Models : Animal studies have shown that treatment with 6-bromo-N-(3-morpholinopropyl)quinazolin-4-amine led to significant tumor size reduction in xenograft models, supporting its potential as an effective therapeutic agent in cancer treatment.
Q & A
Q. What are the key structural features of 6-bromo-N-(3-morpholinopropyl)quinazolin-4-amine, and how do they influence its biological activity?
The compound features a quinazoline core substituted with a bromine atom at position 6 and a 3-morpholinopropylamine group at position 4. The bromine atom enhances electrophilic reactivity, facilitating interactions with nucleophilic residues in biological targets (e.g., kinases), while the morpholine moiety improves solubility and modulates pharmacokinetics by influencing hydrogen-bonding interactions . These structural elements are critical for target selectivity and potency, as demonstrated in analogs with similar substitutions .
Q. What analytical techniques are routinely used to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming the quinazoline backbone and substituent positions. For example, aromatic protons in the quinazoline ring typically resonate between δ 7.3–8.5 ppm, while morpholine protons appear as multiplet signals around δ 3.5–3.8 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (e.g., at 254 nm) is used to assess purity (>95% is standard for research-grade material) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion (e.g., [M+H]) and isotopic pattern matching the bromine signature .
Q. What are the common synthetic routes for synthesizing this quinazoline derivative?
A typical synthesis involves:
Quinazoline Core Formation : Condensation of 4-chloro-6-bromoquinazoline with 3-morpholinopropylamine under reflux in isopropanol or DMF, using a base like DIPEA to deprotonate the amine .
Purification : Column chromatography (e.g., silica gel with ethyl acetate/heptane gradients) or recrystallization to isolate the product .
Yield Optimization : Reaction temperatures between 80–90°C and pH control (neutral to slightly basic) are critical for minimizing side reactions like dehalogenation .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve synthesis yield and purity?
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent, catalyst loading). For example, a central composite design revealed that increasing DIPEA equivalents from 1.5 to 3.0 improved yields by 20% in analogous syntheses .
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh)) enhance coupling efficiency in Suzuki-Miyaura reactions for brominated intermediates .
- In-Line Monitoring : ReactIR or HPLC-MS can track reaction progress in real time, enabling rapid adjustments to avoid over-reaction or byproduct formation .
Q. What strategies resolve discrepancies in spectral data during structural elucidation?
- Complementary Techniques : Combine H-C HSQC/HMBC NMR to assign ambiguous proton environments. For example, cross-peaks between the morpholine methylene (δ 2.4–2.6 ppm) and adjacent NH groups confirm connectivity .
- Isotopic Labeling : Synthesize N-labeled analogs to simplify NMR interpretation of nitrogen-rich regions .
- Computational Validation : Density functional theory (DFT)-predicted NMR shifts (e.g., using Gaussian 16) can validate experimental data .
Q. How can computational methods predict biological targets and structure-activity relationships (SAR)?
- Molecular Docking : Tools like AutoDock Vina simulate binding to kinase ATP pockets (e.g., EGFR or CLK1). The morpholine group’s orientation in the solvent-exposed region correlates with improved selectivity .
- QSAR Modeling : Use descriptors like LogP, polar surface area, and H-bond donors to predict activity trends. For example, analogs with lower LogP (<3.5) show enhanced cellular permeability .
- MD Simulations : Assess binding stability over 100-ns trajectories; compounds with RMSD <2 Å retain target engagement .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
- Bromine vs. Chlorine : Bromine’s larger atomic radius increases steric hindrance, reducing off-target interactions (e.g., 6-bromo derivatives show 10-fold higher selectivity for CLK1 over CLK2 compared to chloro analogs) .
- Morpholine Chain Length : Extending the propyl linker to butyl decreases solubility (LogP increases by 0.5) but improves kinase inhibition (IC drops from 120 nM to 45 nM) .
Q. Methodological Best Practices
- Handling Air-Sensitive Intermediates : Use Schlenk lines for moisture-sensitive steps (e.g., boronic acid couplings) .
- Data Reproducibility : Report reaction parameters (e.g., microwave irradiation power in Biotage systems) to enable replication .
- Conflict Resolution : Cross-reference spectral data with published analogs (e.g., Gefitinib derivatives) to identify common artifacts like residual solvent peaks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
